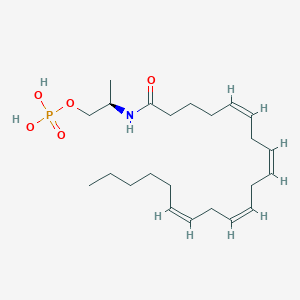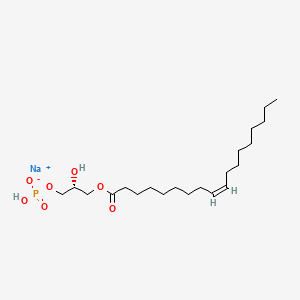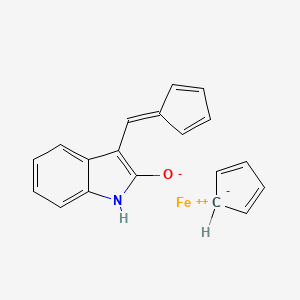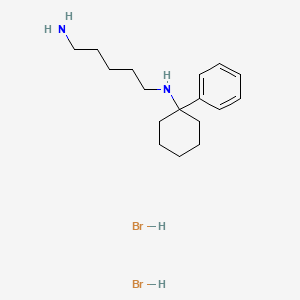
R-1 Méthanandamide Phosphate
Vue d'ensemble
Description
Applications De Recherche Scientifique
R-1 Methanandamide Phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cannabinoid analogs and their interactions with various receptors.
Biology: The compound is employed in research on cell proliferation and apoptosis, particularly in cancer studies.
Medicine: R-1 Methanandamide Phosphate is investigated for its potential therapeutic effects in conditions such as glaucoma and neurodegenerative diseases.
Mécanisme D'action
Target of Action
R-1 Methanandamide Phosphate is a water-soluble prodrug analog of Arachidonoyl ethanolamide (AEA), an endogenous cannabinoid . The primary targets of this compound are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
R-1 Methanandamide Phosphate acts as an agonist on the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of the body’s naturally occurring cannabinoids . When tested for the inhibitory effects of aea binding to the isolated rat brain cb1 receptors, it has shown about 5-fold less potent as an agonist .
Biochemical Pathways
The activation of the CB1 and CB2 receptors by R-1 Methanandamide Phosphate can lead to various downstream effects, depending on the specific physiological context . For example, it has been shown to inhibit the growth of C6 glioma cells, indicating a potential role in regulating cell proliferation .
Pharmacokinetics
As a water-soluble prodrug analog of aea, it is expected to have improved bioavailability compared to aea
Result of Action
The activation of CB1 and CB2 receptors by R-1 Methanandamide Phosphate can have various molecular and cellular effects. For instance, it has been shown to inhibit the growth of C6 glioma cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.
Action Environment
The action, efficacy, and stability of R-1 Methanandamide Phosphate can be influenced by various environmental factors. For example, the presence of other endocannabinoids, the density of CB1 and CB2 receptors, and the specific physiological or pathological context can all potentially impact its action
Analyse Biochimique
Biochemical Properties
R-1 Methanandamide Phosphate exhibits similar activity to AEA in biochemical reactions . It interacts with cannabinoid receptors CB1 and CB2, which are the same receptors that AEA acts upon . The nature of these interactions involves binding to these receptors, triggering a series of biochemical reactions .
Cellular Effects
R-1 Methanandamide Phosphate has been shown to inhibit the growth of C6 glioma cells, demonstrating its influence on cell function .
Molecular Mechanism
The molecular mechanism of R-1 Methanandamide Phosphate involves its binding interactions with biomolecules, specifically the cannabinoid receptors CB1 and CB2 . It can inhibit or activate enzymes, leading to changes in gene expression .
Metabolic Pathways
It is likely to interact with enzymes or cofactors in the endocannabinoid system, given its similarity to AEA .
Transport and Distribution
Given its water-soluble nature, it may interact with various transporters or binding proteins .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du phosphate de R-1 Méthanandamide implique l'estérification de l'éthanolamide d'arachidonoyle avec du phosphate. La réaction nécessite généralement un donneur de phosphate, tel que l'acide phosphorique ou un ester phosphorique, et un catalyseur pour faciliter le processus d'estérification .
Méthodes de production industrielle : La production industrielle du phosphate de R-1 Méthanandamide suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la constance et la qualité du produit final .
Types de réactions:
Oxydation : Le phosphate de R-1 Méthanandamide peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Le composé peut également être réduit dans des conditions spécifiques pour produire des formes réduites de la molécule.
Substitution : Des réactions de substitution peuvent se produire, où les groupes fonctionnels sur la molécule sont remplacés par d'autres groupes.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des formes hydrocarbonées plus simples .
4. Applications de la recherche scientifique
Le phosphate de R-1 Méthanandamide a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des analogues cannabinoïdes et leurs interactions avec divers récepteurs.
Biologie : Le composé est utilisé dans la recherche sur la prolifération cellulaire et l'apoptose, en particulier dans les études sur le cancer.
Médecine : Le phosphate de R-1 Méthanandamide est étudié pour ses effets thérapeutiques potentiels dans des affections telles que le glaucome et les maladies neurodégénératives.
5. Mécanisme d'action
Le phosphate de R-1 Méthanandamide exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2. Cette liaison active les voies de transduction du signal médiées par les récepteurs, conduisant à diverses réponses cellulaires. L'activité du composé est similaire à celle de l'éthanolamide d'arachidonoyle, mais avec une solubilité dans l'eau améliorée, ce qui le rend plus adapté à certaines applications .
Composés similaires :
Éthanolamide d'arachidonoyle :
2-Arachidonoylglycérol : Un autre cannabinoïde endogène qui agit sur les mêmes récepteurs.
Phosphate d'éthanolamide d'arachidonoyle : Un ester phosphorique apparenté présentant des propriétés similaires.
Unicité : Le phosphate de R-1 Méthanandamide est unique en raison de sa solubilité dans l'eau améliorée par rapport aux autres cannabinoïdes. Cette propriété le rend plus adapté aux environnements aqueux et à certaines applications thérapeutiques .
Comparaison Avec Des Composés Similaires
Arachidonoyl Ethanolamide:
2-Arachidonoyl Glycerol: Another endogenous cannabinoid that acts on the same receptors.
Arachidonoyl Ethanolamide Phosphate: A related phosphate ester with similar properties.
Uniqueness: R-1 Methanandamide Phosphate is unique due to its enhanced water solubility compared to other cannabinoids. This property makes it more suitable for aqueous environments and certain therapeutic applications .
Propriétés
IUPAC Name |
[(2R)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)24-22(2)21-29-30(26,27)28/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,24,25)(H2,26,27,28)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONSAFDJFAGAFZ-FQPARAGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347867 | |
| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649569-33-5 | |
| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)

![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B560278.png)

![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B560281.png)

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B560288.png)

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)



